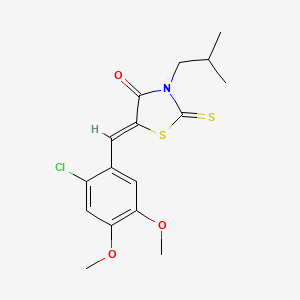![molecular formula C22H31FN2O B4761770 N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4761770.png)
N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea
Descripción general
Descripción
N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as AFB-1, is a chemical compound that has been widely studied for its potential applications in scientific research. AFB-1 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. As such, AFB-1 has been investigated for its potential use as a tool compound in the study of the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can then activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. Specifically, this compound has been shown to reduce pain and inflammation in animal models of inflammatory pain. This compound has also been shown to reduce anxiety-like behavior in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potency as an inhibitor of FAAH. This allows for the selective modulation of endocannabinoid signaling without affecting other physiological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea in scientific research. One potential application is in the study of the role of endocannabinoid signaling in the regulation of feeding behavior and energy homeostasis. This compound has also been investigated for its potential use in the treatment of pain and inflammation. Additionally, this compound may have applications in the study of the effects of endocannabinoid signaling on the immune system and cancer.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Specifically, this compound has been used to investigate the effects of endocannabinoid signaling on pain, inflammation, and anxiety. This compound has also been used to study the role of FAAH in the regulation of feeding behavior and energy homeostasis.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN2O/c1-3-4-20(22-11-15-7-16(12-22)9-17(8-15)13-22)25-21(26)24-18-6-5-14(2)19(23)10-18/h5-6,10,15-17,20H,3-4,7-9,11-13H2,1-2H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIZTMSJLZUEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4761691.png)

![1-(2,5-dimethyl-3-furoyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4761696.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)

![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761726.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4761732.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4761740.png)

![N-(3-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4761764.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
